Befotertinib monomesilate is an investigational small molecule compound primarily developed for the treatment of non-small cell lung cancer (NSCLC), particularly targeting the epidermal growth factor receptor (EGFR) mutant form known as T790M. This compound is undergoing clinical trials to evaluate its efficacy and safety in patients with advanced EGFR-mutant lung cancer, demonstrating potential as a therapeutic agent in oncology.
Befotertinib is classified under various chemical categories, including amides, amines, antineoplastics, dimethylamines, fluorinated hydrocarbons, indoles, mesylates, and pyrimidines. It is recognized as a new molecular entity and does not have orphan drug status. The compound is being developed by InventisBio and Betta Pharmaceuticals Co., Ltd., with ongoing clinical trials to assess its therapeutic applications in cancer treatment .
The precise technical details remain proprietary to the developers but reflect standard practices in pharmaceutical synthesis.
Befotertinib monomesilate has a complex molecular structure characterized by multiple functional groups. The molecular formula is , with a molecular weight of approximately 663.71 g/mol. The structure includes:
The InChI key for Befotertinib monomesilate is USOCZVZOXKTJTI-UHFFFAOYSA-N
, which can be used for database searches to find related compounds .
Befotertinib monomesilate undergoes several chemical reactions relevant to its mechanism of action:
Detailed kinetic studies are necessary to understand these reactions fully, including rate constants and equilibrium conditions.
Befotertinib functions primarily as an inhibitor of the epidermal growth factor receptor. The mechanism involves:
Pharmacodynamic studies indicate that this inhibition leads to reduced tumor size and improved patient outcomes in clinical settings .
Befotertinib monomesilate exhibits several notable physical and chemical properties:
These properties are essential for determining dosage forms and administration routes .
Befotertinib monomesilate is primarily investigated for its application in treating non-small cell lung cancer. Its significance lies in:
The compound's development reflects a growing trend towards personalized medicine in oncology, where treatments are tailored based on genetic profiles .
The T790M "gatekeeper" mutation in exon 20 of the epidermal growth factor receptor (EGFR) represents the dominant resistance mechanism to first- and second-generation tyrosine kinase inhibitors (TKIs), occurring in ~60% of patients with non-small cell lung cancer (NSCLC) [1] [4]. This substitution replaces threonine with methionine at residue 790, introducing steric hindrance that reduces drug access to the ATP-binding pocket while increasing adenosine triphosphate (ATP) affinity by 3-5-fold [4] [7]. Befotertinib monomesilate was engineered to circumvent this via:
Table 1: Biochemical Potency of EGFR Inhibitors Against Key Mutants
Compound | IC50 (nM) Ex19Del | IC50 (nM) L858R/T790M | IC50 (nM) WT EGFR |
---|---|---|---|
Befotertinib | 0.7 | 0.9 | 12.3 |
Osimertinib | 1.2 | 1.5 | 25.6 |
Rociletinib | 2.1 | 3.8 | 48.9 |
Data derived from enzymatic assays [6] [7]
Befotertinib’s acrylamide warhead forms an irreversible covalent bond with Cys797, a residue conserved in >95% of EGFR-expressing NSCLCs [2] [8]. This Michael addition reaction proceeds via:
Absolute binding free energy calculations reveal that covalent modification contributes ~8.2 kcal/mol to total binding energy, reducing ATP competitiveness by 100-fold in T790M mutants [7]. Notably, the electron-withdrawing trifluoromethyl group adjacent to Befotertinib’s acrylamide enhances electrophilicity, accelerating covalent bond formation by 40% compared to rociletinib’s unsubstituted acrylamide [6] [8].
Table 2: Covalent Bond Metrics of Third-Generation EGFR TKIs
Parameter | Befotertinib | Osimertinib | Rociletinib |
---|---|---|---|
kinact (min⁻¹) | 0.42 | 0.38 | 0.30 |
Ki (μM) | 0.08 | 0.11 | 0.15 |
Residence time (hours) | >24 | >18 | >12 |
Kinetic parameters measured via jump-dilution assays [7]
Befotertinib’s molecular architecture incorporates strategic modifications that confer distinct pharmacological advantages over established third-generation TKIs:
Crystallographic studies (PDB: 8H2X) confirm that Befotertinib’s dimethylphosphine oxide moiety forms a hydrogen bond network with Arg841 and Thr854, stabilizing the glycine-rich loop (G-loop) in a "folded-down" conformation that obstructs ATP entry [9]. This contrasts with osimertinib’s methoxy group, which exhibits weaker dipole interactions with the same residues.
Minimizing wild-type EGFR (WT-EGFR) inhibition is critical to reducing dermatological and gastrointestinal toxicities. Befotertinib achieves >50-fold selectivity for T790M-mutant EGFR over WT-EGFR through:
Table 3: Selectivity Ratios of Third-Generation EGFR Inhibitors
Compound | T790M/WT Selectivity Ratio | HER2 IC50 (nM) | HER4 IC50 (nM) |
---|---|---|---|
Befotertinib | 53.7 | >1000 | 842 |
Osimertinib | 21.3 | 352 | 295 |
Rociletinib | 12.9 | 198 | 173 |
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3